Ziprasidone hydrochloride monohydrate is a white to slightly pink powder. [] It is the monohydrochloride, monohydrate salt form of Ziprasidone, an atypical antipsychotic agent. [] Its chemical name is 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, monohydrochloride, monohydrate. [] In scientific research, Ziprasidone hydrochloride monohydrate serves as a valuable subject for studying various chemical and physical properties, as well as exploring its potential in drug delivery systems.
Ziprasidone hydrochloride monohydrate is a pharmaceutical compound primarily used as an atypical antipsychotic medication. It is effective in treating schizophrenia and bipolar disorder. The compound is characterized by its empirical formula and a molecular weight of 467.42 g/mol . The compound appears as a white to slightly pink powder and is commonly marketed under the brand name Geodon, available in various oral capsule forms .
Ziprasidone hydrochloride monohydrate is derived from the benzothiazolylpiperazine class of compounds. It is classified as an atypical antipsychotic due to its mechanism of action, which involves modulation of neurotransmitter systems in the brain, particularly serotonin and dopamine receptors . The compound is synthesized through various methods, including controlled synthesis techniques that ensure purity and efficacy for clinical use .
The synthesis of ziprasidone hydrochloride monohydrate typically involves multiple steps, including the formation of key intermediates followed by crystallization processes. One notable method includes:
These methods are detailed in patents that describe controlled synthesis techniques to ensure high yield and purity .
The synthesis process requires precise control over reaction conditions such as temperature, pH, and solvent choice to optimize yield and minimize impurities. For instance, using specific solvents can enhance solubility and crystallization efficiency.
The molecular structure of ziprasidone hydrochloride monohydrate features a complex arrangement with multiple functional groups contributing to its pharmacological activity. The crystal structure has been analyzed using synchrotron X-ray powder diffraction techniques, revealing that it crystallizes in space group P-1 with specific lattice parameters:
The structure also exhibits strong hydrogen bonding interactions between the positively charged nitrogen and chloride ions, which are crucial for its stability and solubility .
The detailed structural data supports the compound's classification as a salt hydrate, which influences its physical properties and bioavailability.
Ziprasidone hydrochloride monohydrate can undergo various chemical reactions typical of organic compounds containing nitrogen and sulfur heteroatoms. Key reactions include:
Understanding these reactions is essential for developing formulations that maintain drug stability during storage and administration.
Ziprasidone exerts its therapeutic effects primarily through antagonism at serotonin (5-HT2A) and dopamine (D2) receptors in the central nervous system. This dual action helps mitigate symptoms associated with schizophrenia and mood disorders.
The mechanism involves:
Clinical studies indicate that ziprasidone's pharmacodynamic profile results in fewer extrapyramidal side effects compared to older antipsychotics due to its unique receptor binding profile .
Relevant analyses include high-performance liquid chromatography methods for quantifying purity and assessing degradation products during stability testing .
Ziprasidone hydrochloride monohydrate is primarily used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2